molecular formula C12H10ClNO3 B8637431 3-(4-Chlorophenyl)-5-(propan-2-ylidene)-1,3-oxazolidine-2,4-dione CAS No. 110956-24-6

3-(4-Chlorophenyl)-5-(propan-2-ylidene)-1,3-oxazolidine-2,4-dione

Cat. No.: B8637431
CAS No.: 110956-24-6
M. Wt: 251.66 g/mol
InChI Key: BWTDXURAMREMCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-5-(propan-2-ylidene)-1,3-oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C12H10ClNO3 and its molecular weight is 251.66 g/mol. The purity is usually 95%.
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Properties

CAS No.

110956-24-6

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-propan-2-ylidene-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C12H10ClNO3/c1-7(2)10-11(15)14(12(16)17-10)9-5-3-8(13)4-6-9/h3-6H,1-2H3

InChI Key

BWTDXURAMREMCX-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(=O)N(C(=O)O1)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl N-(4-chlorophenyl)carbamate (2.02 g, 10.1 mmol), ethyl 2-hydroxy-3-methyl-3-butenoate (2.97 g, 22.8 mmol) and tetrabutylammonium bromide (243 mg, 1.5 mmol) were introduced into a flask (25 cc) equipped with a distillation unit, and the reaction was conducted at 200° C. for 3.5 hours. After the reaction solution was cooled to room temperature, toluene (20 mL) was added, and then the reaction solution was washed with water (20 mL), then 1N sodium hydroxide (20 mL) and 1N hydrochloric acid (20 mL). The organic layer was dried over magnesium sulfate. After the drying agent was filtered off, the filtrate was concentrated under reduced pressure. To the resulting oily crude product, a mixed solvent consisting of methanol (5 mL) and 6N hydrochloric acid (0.25 mL) was added. The precipitated solid was collected by filtration, then washed with a 10:1 mixed solvent consisting of methanol and 6N hydrochloric acid and dried to obtain 3-(4-chlorophenyl)-5-isopropylidene-1,3-oxazolidine-2,4-dione (1.03 g, yield 40.5%).
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
243 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

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